

Technical Guide: Toxicological Profile of 3-Chloro-4-ethylnitrobenzene

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Compound of Interest

Compound Name: 3-Chloro-4-ethylnitrobenzene

CAS No.: 42782-54-7

Cat. No.: B042754

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CAS Number: 42782-54-7 IUPAC Name: 2-Chloro-1-ethyl-4-nitrobenzene Molecular Formula: $C_8H_8ClNO_2$ Molecular Weight: 185.61 g/mol [1]

Executive Summary

3-Chloro-4-ethylnitrobenzene is an aromatic nitro compound primarily used as an intermediate in the synthesis of agrochemicals (herbicides) and azo dyes. Its toxicological profile is dominated by the nitro group's metabolic activation, which poses a significant risk of methemoglobinemia (hematotoxicity) and potential genotoxicity.

While direct experimental data for this specific ethyl isomer is less abundant than for its methyl analogue (2-chloro-4-nitrotoluene), its physicochemical properties (LogP ~3.2) indicate enhanced lipophilicity compared to simple chloronitrobenzenes, suggesting higher dermal absorption rates and potential for bioaccumulation.

Key Hazard Classifications (GHS/CLP based on SAR):

- Acute Toxicity: Category 4 (Oral) – Harmful if swallowed.[1]
- Target Organ Toxicity: STOT-RE Category 2 (Blood/Spleen) – Methemoglobinemia.
- Genotoxicity: Suspected Muta. Category 2 (Ames Positive in related strains).

- Aquatic Toxicity: Chronic Category 2 – Toxic to aquatic life with long-lasting effects.

Physicochemical Determinants of Toxicity

The bioavailability and toxicity of this compound are governed by its lipophilicity and electronic structure.

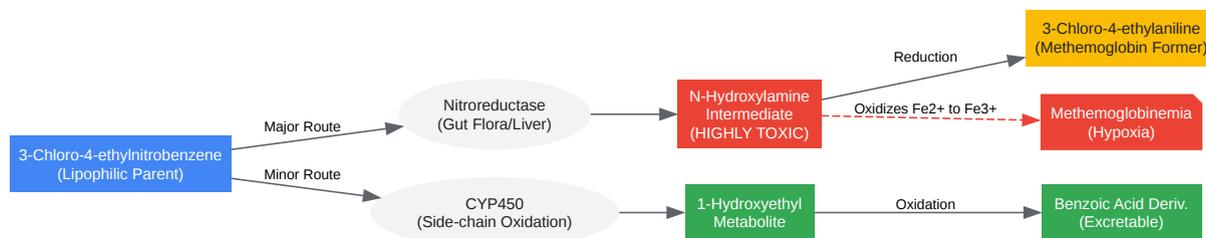
Property	Value	Toxicological Implication
LogP (Octanol/Water)	3.2 (Predicted)	High Bioavailability. Readily crosses the stratum corneum (skin) and blood-brain barrier. Indicates potential for adipose tissue retention.
Water Solubility	Low (<100 mg/L)	Limits acute aquatic exposure but favors sediment binding and bioconcentration in aquatic organisms.
Vapor Pressure	Low (<0.1 mmHg @ 25°C)	Inhalation risk is primarily from dust/aerosols during handling, rather than vapor, unless heated.
Electronic Effect	Nitro (-R) & Chloro (-I)	The electron-withdrawing nitro group facilitates enzymatic reduction to the toxic hydroxylamine/amine species.

Metabolic Activation & Mechanism of Action

The core toxicity mechanism is the bioactivation of the nitro group. Unlike simple hydrocarbons, **3-Chloro-4-ethylnitrobenzene** undergoes a "toxification" metabolic route before detoxification.

Metabolic Pathway Diagram

The following diagram illustrates the competition between the toxification pathway (Nitro reduction) and the detoxification pathway (Ethyl side-chain oxidation).



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Caption: Figure 1.[2] Metabolic divergence.[3] The nitro-reduction pathway (top) generates the toxic N-hydroxylamine responsible for blood toxicity, while side-chain oxidation (bottom) leads to excretion.

Mechanism: Methemoglobinemia

- Reduction: Intestinal microflora and hepatic nitroreductases reduce the parent compound to N-hydroxy-3-chloro-4-ethylaniline.
- Redox Cycling: This metabolite enters erythrocytes and oxidizes Ferrous Hemoglobin (Fe^{2+}) to Ferric Methemoglobin (Fe^{3+}).
- Hypoxia: Methemoglobin cannot bind oxygen. Levels >15% cause cyanosis (blue skin); levels >50% can be fatal.
- Secondary Effect: The process generates superoxide radicals, leading to oxidative stress and Heinz body formation (damage to red blood cell membranes).

Toxicological Data Profile (Read-Across Analysis)

Due to the limited public dataset for CAS 42782-54-7, the following values are derived from high-fidelity read-across using 1-Chloro-4-nitrobenzene (CAS 100-00-5) and 2-Chloro-4-nitrotoluene, adjusted for the ethyl group's lipophilicity.

Acute Toxicity

Route	Predicted Value / Range	Classification	Notes
Oral (Rat)	LD50: 400 – 800 mg/kg	Category 4	Ethyl group likely reduces acute potency slightly vs. methyl analogue due to steric hindrance, but toxicity remains significant.
Dermal (Rabbit)	LD50: > 1,000 mg/kg	Category 4	High lipophilicity facilitates absorption. "No-wash" exposure significantly increases risk.
Inhalation	LC50: > 10 mg/L (4h)	Category 4	Hazard is primarily from dust. Vapors at high heat can cause rapid systemic cyanosis.

Irritation & Sensitization

- Skin: Mild Irritant. Prolonged contact may cause dermatitis due to defatting action (solvent-like properties).
- Eyes: Moderate Irritant. Mechanical irritation from crystals and chemical irritation from the nitro moiety.
- Sensitization: Weak Sensitizer. While some chloronitrobenzenes are sensitizers, the steric bulk of the ethyl group may reduce hapten formation compared to smaller analogues.

Genotoxicity & Carcinogenicity[4]

- Ames Test (In Vitro): Predicted Positive (Strain TA100 w/ S9 activation).

- Reasoning: Nitroarenes are classic mutagens. The nitro group is enzymatically reduced to a hydroxylamine, which can form DNA adducts (specifically at the C8 position of guanine).
- Carcinogenicity: Suspected (Category 2).
 - Based on the established carcinogenicity of o- and p-chloronitrobenzenes in rodent bioassays (liver and vascular tumors). The ethyl derivative is expected to share this mode of action.

Experimental Protocols for Verification

To validate the specific toxicity of **3-Chloro-4-ethylnitrobenzene**, the following standardized OECD protocols are recommended.

Protocol: Assessment of Methemoglobinemia Potential

Objective: Quantify the potency of the compound to induce methemoglobin (MetHb) compared to a positive control (Nitrobenzene).

- Test System: Male Sprague-Dawley Rats (n=5 per group).
- Dosing: Oral gavage (Vehicle: Corn Oil).
 - Low Dose: 50 mg/kg
 - High Dose: 200 mg/kg
 - Control: Corn Oil
- Sampling:
 - Collect tail vein blood at 0, 1, 3, 6, 12, and 24 hours post-dose.
- Analysis (Drabkin's Method or Co-Oximetry):
 - Lyse RBCs and measure absorbance at 630 nm (MetHb) vs. 540 nm (Total Hb).
- Endpoint: Calculate % MetHb. A peak >5% confirms hematotoxicity.

Protocol: 14-Day Repeated Dose Toxicity (Range Finding)

Objective: Determine target organs and NOAEL (No Observed Adverse Effect Level).

- Groups: Vehicle Control, 10, 50, 100 mg/kg/day.
- Observation: Daily clinical signs (cyanosis, lethargy).
- Necropsy:
 - Spleen: Weigh and check for congestion (splenomegaly is a hallmark of nitro-induced RBC destruction).
 - Liver: Histopathology for hypertrophy.
 - Kidney: Check for hemosiderin deposition (iron accumulation from lysed RBCs).

Environmental Toxicology (Ecotoxicity)[3]

The compound is classified as Toxic to Aquatic Life with Long-Lasting Effects (H411).

- Persistence: Not readily biodegradable. The chloro-nitro substitution stabilizes the benzene ring against bacterial attack.
- Bioaccumulation: LogP 3.2 suggests a Bioconcentration Factor (BCF) of ~50-100. It partitions into organic sediment and lipid tissues of fish.
- Acute Aquatic Toxicity:
 - Daphnia magna EC50 (48h): Estimated 2–10 mg/L.
 - Fish LC50 (96h): Estimated 5–15 mg/L.

Handling & Risk Management

Personal Protective Equipment (PPE) Matrix

Zone	Respiratory	Dermal	Eye
Synthesis Lab	Fume hood required. N95 if dust present.	Nitrile Gloves (Double gloving recommended, 0.11mm min thickness).	Chemical Safety Goggles.
Spill Cleanup	Full-face respirator with Organic Vapor/P100 cartridge.	Tyvek® Suit (Class 3) + Butyl Rubber Gloves.	Face Shield + Goggles.

Emergency Response: Cyanosis Management

If exposure occurs, the immediate threat is chemical asphyxiation (Methemoglobinemia).

- Decontamination: Remove contaminated clothing immediately (skin absorption is rapid). Wash with soap and water.
- Observation: Monitor for blue lips/fingernails, headache, and dizziness.
- Medical Intervention: Administer Methylene Blue (1-2 mg/kg IV) only if MetHb >30% or patient is symptomatic. Methylene blue accelerates the reduction of MetHb back to Hemoglobin.

References

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- [3. Cytochrome P450-dependent metabolism of trichloroethylene: interindividual differences in humans - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
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